6,7,8,9-脱水パリペリドン塩酸塩

概要

説明

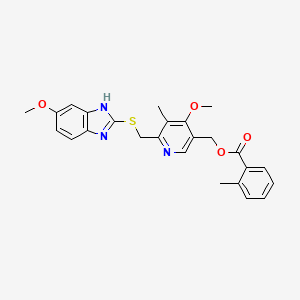

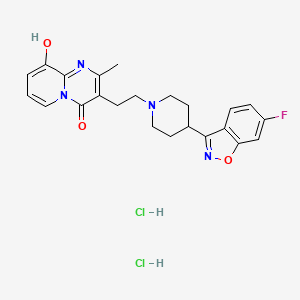

6,7,8,9 Dehydro Paliperidone Hydrochloride is a derivative of Paliperidone . It has the CAS Number: 170359-61-2 and a Molecular Formula: C23H25Cl2FN4O3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 6,7,8,9 Dehydro Paliperidone Hydrochloride contains a total of 58 bonds; 35 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 5 double bonds, 10 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 amidine derivative, and 1 tertiary amine .Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7,8,9 Dehydro Paliperidone Hydrochloride include a Molecular Weight of 495.37 and a Molecular Formula of C23H25Cl2FN4O3 . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database.科学的研究の応用

私は「6,7,8,9-脱水パリペリドン塩酸塩」の科学研究における応用について調査しましたが、オンラインで入手可能な情報は非常に限られています。 この化合物は、非定型抗精神病薬であるパリペリドンの誘導体です 。しかし、この誘導体の科学研究における具体的な応用は、検索結果には詳細に記載されていません。

作用機序

While the specific mechanism of action for 6,7,8,9 Dehydro Paliperidone Hydrochloride is not provided, it is likely to act via a similar pathway to Paliperidone. Paliperidone’s therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism .

Safety and Hazards

生化学分析

Biochemical Properties

It is known that Paliperidone, the parent compound of 6,7,8,9 Dehydro Paliperidone Hydrochloride, acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . It is likely that 6,7,8,9 Dehydro Paliperidone Hydrochloride interacts with similar biomolecules.

Cellular Effects

Given its structural similarity to Paliperidone, it may influence cell function by modulating neurotransmitter activity, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Paliperidone, the parent compound, is known to exert its effects at the molecular level through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . It is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .

Metabolic Pathways

Paliperidone, the parent compound, is known to undergo four primary metabolic pathways, none of which account for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission .

特性

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3.2ClH/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21;;/h2-5,9,13,15,29H,6-8,10-12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYLAYFYBZRXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

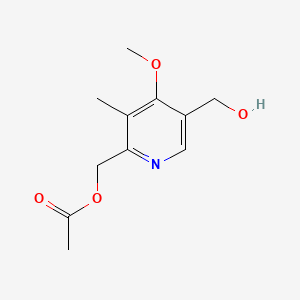

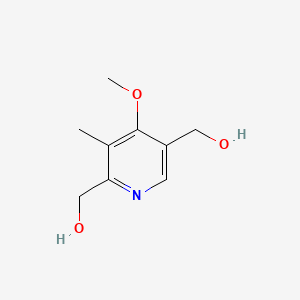

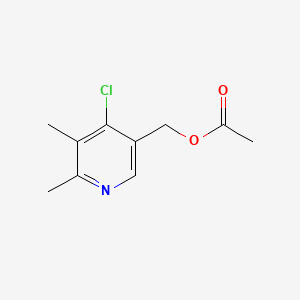

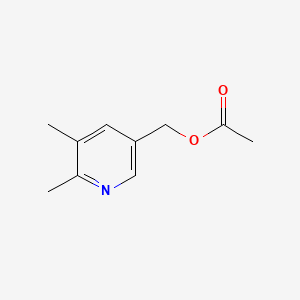

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)